Tris(dipivaloylmethanato)lanthanum

Description

Overview of Lanthanide β-Diketonate Complexes in Contemporary Materials Science

Lanthanide β-diketonate complexes are a class of coordination compounds that have garnered considerable attention in contemporary materials science. These complexes consist of a central lanthanide ion coordinated to one or more β-diketonate ligands. The β-diketones are organic compounds that can exist in a keto-enol tautomerism, allowing them to act as effective chelating agents for metal ions. researchgate.net The unique electronic configurations of lanthanide ions, particularly their f-orbital electrons, give rise to a range of fascinating optical and magnetic properties.

One of the most explored characteristics of lanthanide β-diketonate complexes is their luminescence. researchgate.net The organic ligands can act as "antennas," absorbing energy and efficiently transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov This property has made them prime candidates for applications in organic light-emitting diodes (OLEDs), luminescent probes, and sensors. researchgate.netresearchgate.net Furthermore, the volatility and thermal stability of certain lanthanide β-diketonate complexes make them excellent precursors for the deposition of lanthanide-containing thin films through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). These films have applications in high-k dielectric materials for microelectronics and protective coatings. The versatility in modifying the β-diketonate ligand structure allows for the fine-tuning of the complex's physical and chemical properties, such as solubility, volatility, and luminescent quantum yield. researchgate.net

Significance of Tris(dipivaloylmethanato)lanthanum as a Research Focus

This compound, also known by its synonym Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) or the abbreviation La(dpm)₃ or La(tmhd)₃, is a significant compound within the family of lanthanide β-diketonates. bohrium.comereztech.comtcichemicals.com Its importance stems from several key attributes. As a complex of lanthanum, the first element of the lanthanide series, it often serves as a diamagnetic and non-luminescent analogue for studying the properties of complexes with other optically or magnetically active lanthanide ions. This allows researchers to isolate and understand the role of the ligand and the coordination environment without interference from the metal center's f-electrons.

Moreover, this compound is a crucial precursor for the synthesis of lanthanum-based materials. bohrium.com Its volatility and thermal stability make it an ideal candidate for MOCVD and Atomic Layer Deposition (ALD) processes to create thin films of lanthanum oxide (La₂O₃). Lanthanum oxide is a high-k dielectric material, which is of great interest for the development of next-generation transistors and memory devices in the semiconductor industry. The compound's well-defined structure and predictable decomposition pathways are critical for achieving high-quality, uniform films.

Scope and Academic Objectives of Research on the Chemical Compound

The primary academic objectives in the study of this compound are centered on understanding its fundamental chemical and physical properties and leveraging them for materials synthesis. A significant area of research is the detailed characterization of its solid-state structure. Studies have revealed that for lighter lanthanides like lanthanum, the complexes tend to form dimeric structures, such as [La(dpm)₃]₂, in the solid state. bohrium.com Understanding this dimerization is crucial as it influences the compound's volatility and reactivity.

Another key research focus is the investigation of its thermal properties, including its melting point, sublimation behavior, and thermal decomposition mechanisms. This knowledge is paramount for optimizing its use as a precursor in vapor deposition techniques. Research aims to precisely control the deposition process to produce pure, crystalline lanthanum oxide films with desired thicknesses and properties. The kinetics of the decomposition process are also studied to gain insights into the reaction pathways and to improve the efficiency of film growth. Furthermore, research explores the modification of the ligand structure to enhance the volatility and stability of the precursor, thereby improving the deposition process.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₃H₅₇LaO₆ | |

| Molecular Weight | 688.72 g/mol | |

| Appearance | White to almost white powder or crystals | ereztech.comtcichemicals.com |

| Melting Point | 257 °C | |

| Crystal Structure | Dimeric [La(dpm)₃]₂ in the solid state | bohrium.com |

| Crystal System | Monoclinic | bohrium.com |

| Space Group | P2₁/n | bohrium.com |

Interactive Data Table: Crystallographic Data for [La(dpm)₃]₂ at 150(2) K

| Parameter | Value | Source |

| a | 12.4412(5) Å | bohrium.com |

| b | 28.0579(12) Å | bohrium.com |

| c | 21.9533(8) Å | bohrium.com |

| β | 105.796(2)° | bohrium.com |

| V | 7373.9(5) ų | bohrium.com |

| Z | 4 | bohrium.com |

Interactive Data Table: Research Findings on the Thermal Properties of this compound

| Research Finding | Details | Source |

| Volatility | The volatility of lanthanide dipivaloylmethanates increases from [La(dpm)₃]₂ to Yb(dpm)₃, which is attributed to the difference in their solid-state structures (dimeric for lighter lanthanides and monomeric for heavier ones). | bohrium.com |

| Infrared Spectroscopy | IR spectra show characteristic vibrational bands for C-H bonds (3100–2800 cm⁻¹) and C=O bonds (1610–1550 cm⁻¹). | bohrium.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14319-13-2 |

|---|---|

Molecular Formula |

C33H57LaO6 |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

lanthanum(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI Key |

BVHALGVWBCQFGY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Techniques

Strategies for the Synthesis of Tris(dipivaloylmethanato)lanthanum and Analogous Lanthanide Complexes

The synthesis of this compound and its lanthanide analogues typically involves the reaction of a lanthanide salt with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (dipivaloylmethane, dpmH). A common and effective method is the direct reaction of a lanthanide(III) chloride with the β-diketone in a suitable solvent. researchgate.net This approach has been successfully employed for the synthesis of a range of lanthanide β-diketonate complexes. researchgate.net

Variations of this method may involve the use of lanthanide oxides as starting materials. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and purity of the resulting complex. The synthesis of related lanthanide complexes with other β-diketone ligands, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa), often follows similar direct reaction pathways with the corresponding lanthanide chloride. researchgate.net The resulting complexes, like their dpm counterparts, are often crystalline solids. researchgate.net

Spectroscopic Characterization for Molecular Elucidation in Research Contexts

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and bonding characteristics of this compound and related complexes.

Infrared and Raman Vibrational Spectroscopy for Ligand and Coordination Polyhedron Analysis

Vibrational spectroscopy provides critical insights into the coordination of the dipivaloylmethanato ligand to the lanthanum ion. The infrared (IR) and Raman spectra of solid this compound have been recorded over wide spectral ranges, from 4000–50 cm⁻¹ for IR and 3500–80 cm⁻¹ for Raman. researchgate.net The experimental spectra for La(dpm)₃ and other lanthanide analogues are quite similar, which is expected as the primary contributions to the vibrational modes arise from the ligand itself, which maintains a consistent geometry across the series. researchgate.net

Assignments of the observed vibrational bands are typically supported by quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net Analysis of the spectra reveals that while the ligand vibrations dominate, there are discernible trends in the frequencies associated with the LaO₆ coordination polyhedron. researchgate.net Specifically, an increase in these frequencies is observed across the lanthanide series from lanthanum to lutetium, a phenomenon attributed to the lanthanide contraction. researchgate.net This contraction leads to a progressive distortion of the coordination polyhedron. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

While not extensively detailed in the provided search results for this compound specifically, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic lanthanide complexes in solution. For analogous lanthanide complexes, 1D and 2D solution ¹H and ¹³C NMR spectroscopy are routinely used to confirm the coordination environment and purity of the compounds. rsc.org

Mass Spectrometric Investigations of Vapor Composition and Thermal Behavior

Mass spectrometry, often coupled with other techniques, is crucial for determining the composition of the vapor phase and assessing the thermal stability of this compound. Combined gas electron diffraction and mass spectrometry (GED/MS) studies have shown that the vapor of La(dpm)₃ consists solely of monomeric molecules up to at least 250°C. researchgate.net This indicates a high degree of thermal stability, which is a desirable property for applications requiring sublimation, such as chemical vapor deposition. Similar studies on other lanthanide dipivaloylmethanato complexes, like the lutetium analogue, confirm that the vapor consists of monomeric Lu(dpm)₃ molecules up to approximately 520-570 K. nih.gov

Diffraction-Based Structural Elucidation Methodologies

Diffraction techniques provide the most direct and precise information about the three-dimensional arrangement of atoms within a molecule.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Determination

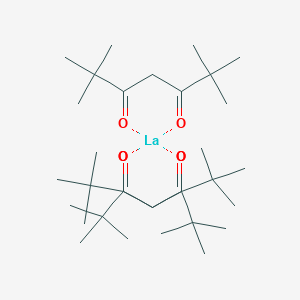

Gas Electron Diffraction (GED) is a powerful method for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. A GED study of this compound, conducted at a nozzle temperature of 207(5)°C, revealed that the molecule possesses D₃ symmetry. researchgate.net This high symmetry indicates a specific and regular arrangement of the three dipivaloylmethanato ligands around the central lanthanum ion.

The study determined key structural parameters for the chelate ring of the La(dpm)₃ molecule. researchgate.net These parameters provide a precise geometric description of the coordination environment of the lanthanum ion.

| Parameter | Value (Å) |

| rα(La-O) | 2.371(6) |

| rα(O-C) | 1.278(5) |

| rα(C-Cᵧ) | 1.396(7) |

Table 1: Key bond lengths in the chelate ring of gas-phase La(dpm)₃ determined by GED. researchgate.net

Similar GED studies on other lanthanide dipivaloylmethanato complexes, such as the erbium and lutetium analogues, have also found D₃ symmetry to be the preferred model for the free molecules. researchgate.netnih.gov The bond lengths determined in these studies show a systematic decrease with increasing atomic number, consistent with the lanthanide contraction. For instance, the Lu-O bond distance in Lu(dpm)₃ was found to be 2.197(6) Å. nih.gov

| Compound | Metal-Oxygen Bond Length (rα, Å) |

| La(dpm)₃ | 2.371(6) researchgate.net |

| Er(dpm)₃ | 2.218(5) researchgate.net |

| Lu(dpm)₃ | 2.197(6) nih.gov |

Table 2: Comparison of Metal-Oxygen bond lengths in various lanthanide dipivaloylmethanato complexes determined by GED.

X-ray Single Crystal Diffraction for Solid-State Structural Analysis

X-ray single crystal diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed solid-state structure of this compound, revealing its molecular conformation and crystal packing.

Detailed Research Findings

Research has shown that this compound, often abbreviated as La(dpm)₃, exists as a dimeric species, [La(dpm)₃]₂, in the solid state. bohrium.com This dimeric structure is a common feature for complexes of the lighter lanthanide elements with dipivaloylmethanate ligands. bohrium.com The crystal structure of [La(dpm)₃]₂ was determined at a temperature of 150(2) K. bohrium.com

The analysis revealed that the complex crystallizes in the monoclinic system with the space group P2₁/n. bohrium.com The dimeric molecules, [La(dpm)₃]₂, are the discrete units that form the crystal lattice. bohrium.com The coordination environment around the lanthanum atoms involves the oxygen atoms of the dipivaloylmethanate ligands, which exhibit different coordination modes within the dimeric structure. bohrium.com

Furthermore, it has been established that the [La(dpm)₃]₂ complex is isostructural with several other lanthanide dipivaloylmethanate complexes, including those of praseodymium, europium, gadolinium, and terbium. bohrium.com This structural similarity across a series of lanthanides highlights a consistent bonding and packing preference for these types of compounds. bohrium.com

Crystallographic Data Table

The crystallographic data for [this compound]₂ is summarized in the interactive table below.

| Parameter | Value |

| Empirical Formula | C₃₃H₅₇LaO₆ |

| Formula Weight | 688.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.4412(5) |

| b (Å) | 28.0579(12) |

| c (Å) | 21.9533(8) |

| β (°) | 105.796(2) |

| Volume (ų) | 7373.9(5) |

| Z | 4 |

| Temperature (K) | 150(2) |

Advanced Structural Analysis and Computational Chemistry Investigations

Gas-Phase Molecular Structure and Symmetry of Tris(dipivaloylmethanato)lanthanum

The examination of this compound in the gas phase is crucial for understanding its intrinsic molecular properties, free from the influence of crystal packing forces. These studies have revealed a highly symmetric and well-defined coordination geometry.

Elucidation of D3 Molecular Symmetry and Coordination Geometry

In the solid state, lighter lanthanide dipivaloylmethanates, including the lanthanum complex, are known to form dimeric structures, [Ln(dpm)₃]₂. bohrium.com However, gas-phase studies and computational models consistently point towards a monomeric species with a high degree of symmetry for this compound. The molecule adopts a D₃ point group symmetry. This arrangement signifies that the three bidentate dipivaloylmethanato ligands are coordinated to the central lanthanum ion in a propeller-like fashion. The coordination polyhedron around the lanthanum ion is a distorted octahedron, with the six oxygen atoms from the three ligands defining its vertices.

Analysis of Ln-O Bond Distances and Coordination Polyhedron Distortions Across the Lanthanide Series

A systematic investigation across the lanthanide series reveals a progressive decrease in the lanthanide-oxygen (Ln-O) bond distances, a phenomenon famously known as the lanthanide contraction. nih.govbath.ac.uk This contraction arises from the inadequate shielding of the nuclear charge by the 4f electrons, leading to a gradual decrease in ionic radii with increasing atomic number. bath.ac.uknih.gov

While a general downward trend is observed, the decrease in individual Ln-O bond lengths does not always follow a simple linear or quadratic pattern and can show considerable deviation. nih.gov However, the sum of all bond lengths around the central metal ion tends to exhibit a more regular, almost ideal quadratic behavior across the entire series. nih.gov The coordination polyhedron also experiences distortions across the series. The geometric arrangement of the chelating ligands can slightly deviate, and an increasing congestion in the coordination sphere is observed for the heavier lanthanides. nih.govbath.ac.uk

Table 1: Representative Lanthanide-Oxygen Bond Distances in Selected Complexes This table is illustrative and provides a general trend. Actual values can vary based on the specific complex and experimental conditions.

| Lanthanide Ion | Average Ln-O Bond Distance (Å) |

| La³⁺ | ~2.52-2.61 |

| Gd³⁺ | ~2.36 |

| Yb³⁺ | ~2.27-2.46 |

| Lu³⁺ | ~2.38 |

Density Functional Theory (DFT) and Ab Initio Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and properties of lanthanide complexes, which are notoriously challenging for theoretical methods. cnr.itrsc.org

Theoretical Prediction and Optimization of Molecular Structures for this compound

DFT calculations have been successfully employed to predict and optimize the molecular structure of this compound. researchgate.net These theoretical models corroborate the experimental findings of a D₃ symmetry in the gas phase. By minimizing the energy of the system, computational methods can determine the equilibrium geometry, including bond lengths, bond angles, and torsional angles, which are in good agreement with available experimental data. These calculations provide a detailed picture of the three-dimensional arrangement of the atoms and the coordination environment of the lanthanum ion.

Evaluation of DFT Functionals and Basis Sets for Lanthanide Complexes

The accuracy of DFT calculations for lanthanide complexes is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net The complexity of the electronic structure of lanthanides, with their partially filled 4f orbitals, necessitates careful selection of these computational parameters. cnr.it

Table 2: Commonly Used DFT Functionals and Basis Sets for Lanthanide Complexes

| Component | Examples | Notes |

| DFT Functionals | B3LYP, TPSS, BP86 | The choice depends on the specific property being investigated. Hybrid functionals like B3LYP are widely used, while non-hybrid functionals like TPSS have also shown good performance. researchgate.net |

| Basis Sets | Stuttgart ECPs, def2-SVPD, def2-TZVPPD, def2-QZVPPD | Effective Core Potentials (ECPs) are crucial for treating the core electrons of heavy elements like lanthanides. Augmented basis sets are often required for accurate property calculations. researchgate.netaip.orgchemrxiv.org |

Computational Insights into Electronic Structure and Nature of Chemical Bonding

While specific Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous lanthanide dipivaloylmethanato complexes, such as the lutetium analogue, Lu(dpm)₃. rsc.orgnih.gov Theoretical computations at the Hartree-Fock (HF) and DFT levels have been employed to elucidate the electronic structure and bonding in these types of complexes. rsc.orgnih.gov

For Lu(dpm)₃, calculations have shown that the molecule likely adopts a D₃ symmetry in the gas phase. rsc.orgnih.gov The coordination sphere around the central lanthanide ion is a distorted antiprism formed by the six oxygen atoms of the three bidentate dipivaloylmethanato ligands. rsc.orgnih.gov The bonding between the lanthanide ion and the oxygen atoms of the ligands is expected to be predominantly ionic in character, a common feature for lanthanide complexes. This is due to the large size and the diffuse nature of the valence orbitals of the lanthanum ion. The C-O and C-C bond distances within the chelate ring, as determined for the lutetium analogue, are consistent with delocalized π-electron density across the β-diketonate backbone. rsc.orgnih.gov

Table 1: Representative Bond Distances (in Å) in the Chelate Ring of a Lanthanide Tris(dipivaloylmethanato) Complex (Lu(dpm)₃) from DFT Calculations.

| Bond | Bond Length (Å) |

|---|---|

| Lu-O | 2.197(6) |

| C-O | 1.270(4) |

| C-C | 1.390(6) |

Data sourced from a study on Tris(dipivaloylmethanato)lutetium(III) as an analogue. rsc.orgnih.gov

Time-Dependent DFT (TDDFT) for Simulation and Interpretation of Electronic Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. core.ac.uknih.govcecam.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. youtube.comresearchgate.net

For a complex like this compound, TDDFT calculations would typically focus on the electronic transitions involving the π orbitals of the dipivaloylmethanato ligands. The lanthanum(III) ion has a closed-shell f⁰ electronic configuration and therefore does not contribute to f-f electronic transitions. The absorption spectrum is thus expected to be dominated by ligand-centered π-π* transitions. TDDFT can help in assigning the observed spectral bands to specific molecular orbital transitions, providing a detailed understanding of the electronic structure of the excited states. youtube.com

Application of Quantum Theory of Atoms in Molecule (QTAIM) for Electron Density Distribution Analysis

A QTAIM analysis of the electron density would allow for the characterization of the La-O bonds. The topological properties of the electron density at the bond critical points (BCPs) between the lanthanum and oxygen atoms would reveal the nature of these interactions. For a predominantly ionic bond, as is expected for La-O, the electron density at the BCP would be relatively low, and the Laplacian of the electron density would be positive. This would provide quantitative evidence for the ionic character of the bonding in this complex.

Intermolecular Interactions and Solid-State Crystal Structures

The solid-state structure of this compound is of significant interest, as it influences the material's physical properties.

Characterization of Dimeric and Monomeric Forms in Crystalline Phases

In the solid state, this compound has been shown to exist as a dimeric molecule, [La(dpm)₃]₂. bohrium.com This is a common feature for the lighter lanthanide dipivaloylmethanate complexes. bohrium.com The crystal structure of [La(dpm)₃]₂ has been determined by single-crystal X-ray diffraction. bohrium.com The two lanthanum atoms in the dimer are bridged by oxygen atoms from the dipivaloylmethanato ligands. This dimerization results in a higher coordination number for the lanthanum ions compared to what would be present in a monomeric unit.

Table 2: Crystallographic Data for Dimeric this compound, [La(dpm)₃]₂.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.4412(5) |

| b (Å) | 28.0579(12) |

| c (Å) | 21.9533(8) |

| β (°) | 105.796(2) |

| Volume (ų) | 7373.9(5) |

| Z | 4 |

Data obtained at 150(2) K. bohrium.com

Influence of Ancillary Ligands and Crystal Packing on Molecular Association

The tendency of lanthanide dipivaloylmethanates to form dimers in the solid state is influenced by the size of the lanthanide ion. bohrium.com Lighter lanthanides, such as lanthanum, have larger ionic radii and tend to form dimeric structures to achieve a more stable coordination environment. bohrium.com In contrast, the heavier, smaller lanthanides often form monomeric structures. bohrium.com

Thermal Decomposition Mechanisms and Vapor Phase Behavior for Advanced Material Deposition

In-Situ Mass Spectrometric Investigations of Thermal Decomposition Pathways

In-situ mass spectrometry is a powerful analytical technique used to study the thermal decomposition of MOCVD precursors in real-time. This method involves introducing the vapor of the precursor into a mass spectrometer, typically under conditions that mimic the MOCVD process, to identify the gaseous species present as a function of temperature.

A combined gas-phase electron diffraction and mass spectrometry (GED/MS) study has been employed to analyze the vapor of Tris(dipivaloylmethanato)lanthanum. researchgate.net In these investigations, the mass spectrum of the vapor is recorded as the temperature is gradually increased. The appearance of new ion fragments or a change in the relative intensities of existing fragments at higher temperatures signals the onset of decomposition. For La(dpm)₃, such studies have shown that the vapor is dominated by the monomeric parent molecule, [La(dpm)₃]⁺, up to at least 250°C, indicating significant thermal stability. researchgate.net The absence of fragments corresponding to ligand loss or structural rearrangement below this temperature confirms its suitability for processes requiring stable vapor-phase transport.

Further investigations using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy corroborate these findings. researchgate.net When the vapor of La(dpm)₃ is analyzed in a typical MOCVD reactor environment, no spectral changes are observed within the optimal vaporization temperature range, providing further evidence that decomposition does not occur during sublimation and transport to the deposition zone. researchgate.net

Identification and Characterization of Molecular Species in Saturated and Overheated Vapors

The composition of the vapor phase is a critical factor in achieving reproducible film growth in MOCVD. For La(dpm)₃, the vapor consists primarily of intact monomeric molecules under typical sublimation conditions.

In saturated vapors at temperatures around 207°C, mass spectrometric analysis confirms that the vapor is composed solely of La(dpm)₃ molecules. researchgate.net This clean evaporation behavior is highly desirable for a precursor, as it ensures a consistent and predictable flux of the metal-organic species to the substrate. Even as the vapor is heated to 250°C, the mass spectrum remains dominated by the parent molecule, indicating that the vapor is thermally stable and does not undergo significant fragmentation in this "overheated" state. researchgate.net

The primary molecular species identified in the vapor phase under typical MOCVD sublimation temperatures are summarized in the table below.

| Vapor Condition | Temperature Range | Dominant Molecular Species | Observation Method |

| Saturated Vapor | ~207°C | La(dpm)₃ | Mass Spectrometry researchgate.net |

| Overheated Vapor | Up to 250°C | La(dpm)₃ | Mass Spectrometry researchgate.net |

| MOCVD Transport | 160–230°C | La(dpm)₃ | FTIR Spectroscopy researchgate.net |

The lack of oligomeric species (e.g., dimers or trimers) or decomposition fragments in the vapor phase under these conditions simplifies the mass transport dynamics within the MOCVD reactor.

Mechanistic Elucidation of Gas-Phase Thermal Dissociation Processes (e.g., Two-Step Radical Mechanism)

At temperatures exceeding its stability threshold (above 250°C), this compound undergoes thermal dissociation. While the precise mechanism for La(dpm)₃ is a subject of detailed investigation, the decomposition of metal β-diketonates often proceeds through a radical mechanism. lumenlearning.commasterorganicchemistry.com This process can generally be described in key stages: initiation, propagation, and termination. youtube.com

A plausible pathway for the gas-phase thermal dissociation is a two-step radical mechanism:

Initiation: Homolytic Bond Cleavage The process begins with the input of thermal energy, causing the weakest bond in the molecule to break homolytically, where the two electrons in the bond are split between the two resulting fragments. In the La(dpm)₃ complex, this is likely the metal-oxygen (La-O) bond. This initiation step creates a ligand-centered radical and a metal-containing radical species. lumenlearning.commasterorganicchemistry.com

La(dpm)₃ → •La(dpm)₂ + •dpm

Propagation: Radical Chain Reaction The highly reactive radicals generated during initiation can then attack other molecules, propagating a chain reaction. youtube.com The dpm ligand radical (•dpm) can undergo further fragmentation, potentially cleaving C-C or C-O bonds to produce smaller, volatile organic molecules and other radical species. The •La(dpm)₂ radical can also undergo subsequent ligand loss. These propagation steps form the desired lanthanum oxide on the substrate surface while generating volatile organic byproducts that are removed by the carrier gas. youtube.com The decomposition sequence of the ligand itself in similar complexes has been suggested to follow the cleavage of C-O bonds, followed by C-C(CH₃)₃, C-C, and C-H bonds at progressively higher temperatures. researchgate.net

This radical-based decomposition pathway is crucial for the formation of the final material. The controlled breakdown of the ligands on the heated substrate surface is what ultimately leads to the deposition of the lanthanum-containing film.

Vapor-Phase Transport Characteristics and Thermal Stability for Precursor Functionality

For a compound to be an effective MOCVD precursor, it must exhibit both sufficient volatility to be transported into the reactor and adequate thermal stability to prevent premature decomposition in the gas phase. acs.org this compound generally meets these criteria.

The compound can be efficiently vaporized at temperatures between 160°C and 230°C, demonstrating good volatility for MOCVD applications. researchgate.net Its thermal stability, as confirmed by mass spectrometry and in-situ FTIR, shows that it can be transported through the gas phase to the substrate without significant decomposition up to at least 250°C. researchgate.netresearchgate.net This wide temperature window between efficient vaporization and decomposition is a key indicator of a robust and well-behaved precursor.

The combination of high volatility and good thermal stability ensures that the intact La(dpm)₃ molecule is delivered to the heated substrate, where controlled thermal decomposition can then occur. This leads to more uniform and higher-purity film deposition.

Thermal Properties Summary for MOCVD Application

| Property | Value/Range | Significance |

| Efficient Vaporization Temperature | 160 - 230°C | Allows for sufficient mass transport at moderate temperatures. researchgate.net |

| Thermal Stability Threshold | > 250°C | Ensures precursor integrity during transport, preventing gas-phase particle formation. researchgate.net |

| Vapor Composition | Monomeric La(dpm)₃ | Provides a stable and predictable flux of the precursor to the substrate. researchgate.net |

These characteristics confirm that this compound is a viable precursor for the deposition of lanthanum-based materials via MOCVD. researchgate.netacs.org

Applications in Advanced Materials Deposition Techniques

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Development

In MOCVD, La(thd)3 is transported in a vapor phase into a reaction chamber to deposit high-quality, lanthanum-based oxide films, which are integral to various microelectronic applications.

Deposition of Lanthanum Oxide (La2O3) Thin Films Utilizing Tris(dipivaloylmethanato)lanthanum

This compound is an effective precursor for depositing lanthanum oxide (La2O3) thin films, a material of interest for high-k dielectric applications in next-generation transistors. researchgate.net Using a direct liquid injection (DLI) MOCVD system, La2O3 films can be grown efficiently in a deposition temperature window of 350–500 °C. researchgate.net The precursor can be vaporized effectively between 160–230 °C. researchgate.net While the resulting films are primarily composed of La2O3 and lanthanum oxyhydroxide (LaO(OH)), any carbon-containing phases, such as La2O2CO3, are typically confined to the surface, with minimal carbon contamination in the bulk of the film. researchgate.net

Formation of Complex Perovskite Oxides (e.g., LaMnO3, (La,Sr)MnO3)

This compound is a key precursor in the MOCVD of complex perovskite oxides such as lanthanum manganite (LaMnO3) and strontium-doped lanthanum manganite ((La,Sr)MnO3). These materials are known for their colossal magnetoresistance (CMR) properties. In these processes, La(thd)3 is used in conjunction with other metal-organic precursors, like tris(dipivaloylmethanato)manganese (Mn(dpm)3) and a strontium source, to grow the complex oxide films. A modified CVD method, which involves the pyrolysis of an aerosol containing the metal-organic complexes, has been successfully used to deposit La1-xAxMnO3 (where A = Sr) films. researchgate.net

Control of Film Stoichiometry and Composition via Precursor Delivery and Decomposition Behavior

Achieving the correct stoichiometry in complex oxides like (La,Sr)MnO3 is critical for their electronic and magnetic properties. This is managed in MOCVD by precisely controlling the delivery rates of the individual precursors, including this compound. The thermal decomposition behavior of each precursor in the gas phase is a crucial factor. For instance, studies on the manganese precursor, Mn(dpm)3, show that it decomposes in the gas phase under typical deposition conditions. researchgate.net Understanding the individual and combined decomposition kinetics of the La, Sr, and Mn precursors allows for fine-tuning of the gas phase composition, which in turn dictates the stoichiometry of the deposited film. The stability and transport properties of La(thd)3 are therefore essential for maintaining a consistent and reproducible supply of the lanthanum component to the growing film surface. researchgate.net

In-Situ Spectroscopic Monitoring of Precursor Gas-Phase Reactions in MOCVD

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the gas-phase behavior of this compound during the MOCVD process. researchgate.net By analyzing the infrared absorption spectra of the gas inside the reactor in real-time, researchers can assess the thermal stability of the precursor and detect the onset of its decomposition. researchgate.netresearchgate.net FTIR studies have confirmed that La(thd)3 can be transported without decomposition in the vapor phase. researchgate.net This technique provides valuable insights into the reaction mechanisms, helping to optimize process parameters like temperature and pressure to ensure that decomposition occurs on the substrate surface rather than prematurely in the gas phase, which is crucial for high-quality film growth. researchgate.netresearchgate.net

Atomic Layer Deposition (ALD) Precursor Development

La(thd)3 is also explored as a precursor for Atomic Layer Deposition (ALD), a technique that offers exceptional control over film thickness and conformality at the atomic scale.

Growth of Lanthanum Oxide (La2O3) Films with Self-Limiting Deposition Characteristics

For ALD applications, La(thd)3 has been modified, for example, by creating an adduct like La(thd)3-DMEA (where DMEA is N,N′-dimethylethylenediamine), to enhance its properties. researchgate.net This modified precursor, when used with an oxidant like ozone (O3), enables the deposition of La2O3 films. researchgate.net A key characteristic of ALD is its self-limiting growth mechanism. Studies have demonstrated this behavior by varying the precursor and ozone pulse times, showing that the growth rate saturates. researchgate.netmdpi.com This saturation indicates that the film growth per cycle becomes independent of further precursor exposure, leading to highly controlled and uniform film deposition. For the La(thd)3-DMEA precursor, a stable growth rate of approximately 0.4 Å/cycle was achieved within a deposition temperature window of 200–250 °C. mdpi.com

Data Tables

Table 1: MOCVD Deposition Parameters for Lanthanum Oxide (La2O3) Films

| Parameter | Value | Reference |

| Precursor | This compound | researchgate.net |

| Deposition Temperature | 350–500 °C | researchgate.net |

| Precursor Vaporization Temperature | 160–230 °C | researchgate.net |

| Resulting Film Phases | La2O3, LaO(OH) | researchgate.net |

| Carbon Contamination | Primarily on the surface (as La2O2CO3) | researchgate.net |

Table 2: ALD Growth Characteristics of Lanthanum Oxide (La2O3) Films

| Parameter | Value | Reference |

| Precursor | La(thd)3-DMEA | researchgate.netmdpi.com |

| Oxidant | Ozone (O3) | researchgate.netmdpi.com |

| ALD Temperature Window | 200–250 °C | mdpi.com |

| Growth Rate per Cycle | ~0.4 Å/cycle | mdpi.com |

| Growth Behavior | Self-limiting | researchgate.net |

Development and Characterization of Mixed-Ligand Lanthanum Dipivaloylmethanates as ALD Precursors

Standard lanthanide β-diketonate precursors like this compound often exhibit limitations such as high melting points and relatively low volatility, which can be challenging for ALD processes. mdpi.com To enhance these properties, researchers have focused on developing mixed-ligand complexes. By introducing additional neutral N- or O-donor ligands to the lanthanum coordination sphere, the volatility can be improved and the melting point can be lowered. mdpi.com These modified precursors are considered highly promising for depositing lanthanum oxide (La₂O₃) thin films via ALD. mdpi.com

A notable example is the development of La(thd)₃-DMEA, a mixed-ligand complex synthesized from this compound. mdpi.com This modification aims to create a precursor with superior characteristics for ALD. The characterization of such new precursors is comprehensive, involving techniques like ¹H-NMR and X-ray single-crystal diffraction to confirm the molecular structure, and thermogravimetric analysis (TGA) to assess thermal stability and volatility. mdpi.com The successful synthesis of La(thd)₃-DMEA and its subsequent use as an ALD precursor with ozone (O₃) as the oxygen source has demonstrated a significant growth rate of approximately 0.4 Å/cycle within a temperature range of 200–250 °C. mdpi.com This work underscores the strategy of ligand modification to create more efficient and suitable precursors for the atomic layer deposition of high-quality thin films. mdpi.com

Table 1: ALD Parameters for Mixed-Ligand Lanthanum Precursor

| Parameter | Value | Source |

|---|---|---|

| Precursor | La(thd)₃-DMEA | mdpi.com |

| Oxygen Source | Ozone (O₃) | mdpi.com |

| Deposition Temperature | 200–250 °C | mdpi.com |

Integration into Lanthanide-Doped Semiconductor Thin Films for Photonic and Optoelectronic Applications

This compound and related β-diketonate compounds are instrumental as precursors for introducing lanthanide dopants into host materials. This capability is crucial for manufacturing materials with specific photonic and optoelectronic properties. In photonics, lanthanide-doped materials are essential for creating phosphors that emit light at specific wavelengths, a key requirement for displays and solid-state lighting. azonano.com Metal β-diketonates are promising precursors for producing the necessary dopants to achieve desired colors in these applications. azonano.com

In the realm of optoelectronics, rare earth oxides like lanthanum oxide are valued for their high dielectric constant (high-k). The ALD technique, utilizing precursors such as La(thd)₃, is a preferred method for depositing these high-k dielectric films for applications in semiconductor devices like Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). mdpi.comresearchgate.net The precise thickness control and conformity offered by ALD are critical for fabricating the nanometer-scale gate dielectrics required in modern electronics. mdpi.com

ALD of Perovskite Oxides and Epitaxial Integration with Semiconductor Substrates

The deposition of ternary oxides like perovskites (with a general formula ABO₃) presents distinct challenges for ALD, but also significant opportunities for advanced electronic applications. researchgate.net Lanthanum-containing perovskites, such as lanthanum aluminate (LaAlO₃), are of great interest. Lanthanum β-diketonate precursors, including La(thd)₃, have been successfully used alongside other metal precursors like Al(acac)₃ to deposit LaAlO₃ thin films by ALD. researchgate.net

A significant achievement in this area is the monolithic integration of these functional perovskite oxides with semiconductor substrates like silicon (Si). researchgate.net High-quality, epitaxial oxide thin films, which have traditionally required physical vapor deposition methods, can now be grown using the more scalable and economical ALD process. researchgate.net For instance, epitaxial perovskite superlattices, such as (BaTiO₃)ₘ/(SrTiO₃)ₙ, have been successfully grown on silicon wafers by ALD at temperatures as low as 360 °C, using a template layer of SrTiO₃. rsc.org This demonstrates a viable pathway for integrating the diverse functionalities of perovskite oxides with mainstream semiconductor technology. researchgate.netrsc.org

Investigations into Thin Film Morphology, Purity, and Performance

The quality of thin films deposited using this compound is critically dependent on the deposition conditions, which influence the film's morphology, chemical purity, and ultimate performance. Studies on the ALD of lanthanum oxide from La(thd)₃ and ozone have provided detailed insights into these aspects.

The morphology and crystallinity of the films are highly sensitive to the deposition temperature. At lower temperatures (below 275°C), the resulting films are typically amorphous and may consist of lanthanum oxycarbonate (La₂O₂CO₃). researchgate.netaalto.fi As the deposition temperature is increased to 300°C and above, the films begin to crystallize, forming a cubic La₂O₃ phase. researchgate.netaalto.fi The surface morphology, examined by techniques like Atomic Force Microscopy (AFM), reveals that the films are generally uniform with minor thickness variations. researchgate.netaalto.fi

Table 2: Properties of Lanthanum Oxide Films from La(thd)₃ Precursor

| Property | Finding | Deposition Conditions | Source |

|---|---|---|---|

| Crystallinity | Amorphous La₂O₂CO₃ | < 275 °C | researchgate.netaalto.fi |

| Cubic La₂O₃ | > 300 °C | researchgate.netaalto.fi | |

| Purity | Carbonate-type impurity present | All temperatures | aalto.fi |

| Carbon content ~3 at.% | > 400 °C | aalto.fi | |

| Growth Rate | 0.36 Å/cycle | 225-275 °C | researchgate.net |

| Stability | Unstable in air, transforms to LaO(OH) | Post-deposition | aalto.fi |

Catalytic Applications and Mechanistic Insights of Tris Dipivaloylmethanato Lanthanum Analogues

Role of Tris(dipivaloylmethanato)manganese(III) and Related Compounds as Catalysts

Tris(dipivaloylmethanato)manganese(III), also known as Mn(dpm)3 or Mn(TMHD)3, has demonstrated its utility as a catalyst in a variety of organic transformations. sigmaaldrich.comereztech.comsigmaaldrich.com This non-precious metal catalyst is particularly noted for its ability to selectively yield the thermodynamic hydrogenation product of olefins. sigmaaldrich.comereztech.comsigmaaldrich.com

Specific Reaction Types

The catalytic activity of Tris(dipivaloylmethanato)manganese(III) extends to several specific and important reaction types in organic synthesis:

Intramolecular Diels-Alder Reactions: This catalyst has been successfully employed in facilitating intramolecular Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com

Enantioselective Synthesis: It serves as a catalyst in enantioselective synthesis, a critical process for producing chiral molecules. sigmaaldrich.comsigmaaldrich.com

Borylation Reactions: Mn(dpm)3 is utilized in borylation reactions, which are crucial for creating carbon-boron bonds, versatile intermediates in organic chemistry. sigmaaldrich.comsigmaaldrich.com

Hydrohydrazination and Hydroazidation: The compound catalyzes hydrohydrazination and hydroazidation reactions. sigmaaldrich.comereztech.comsigmaaldrich.com For instance, in the presence of a tris(dipivaloylmethanato)manganese(III) complex, α,β-unsaturated carboxylates react with phenylsilane (B129415) and dialkyl azodicarboxylates to produce α-hydrazinated carboxylates with high stereoselectivities. acs.org

Oxidative Carbonylation of Phenol: Mn(dpm)3 also finds application as a catalyst in the oxidative carbonylation of phenol. sigmaaldrich.comereztech.comsigmaaldrich.com

Table 1: Selected Catalytic Applications of Tris(dipivaloylmethanato)manganese(III)

| Reaction Type | Reactants | Product | Catalyst System | Key Feature |

| Hydrohydrazination | α,β-Unsaturated Carboxylates, Phenylsilane, Dialkyl Azodicarboxylates | α-Hydrazinated Carboxylates | Tris(dipivaloylmethanato)manganese(III) | High Stereoselectivity acs.org |

| Olefin Hydrogenation | Olefins | Thermodynamic Hydrogenation Product | Tris(dipivaloylmethanato)manganese(III) | Selective Formation of Thermodynamic Product sigmaaldrich.comereztech.comsigmaaldrich.com |

| α-Hydroxylation | α,β-Unsaturated Ketones | α-Hydroxy Ketones | Mn(dpm)3, Phenylsilane, Dioxygen | Acceleration of Conjugate Hydride Reduction by Dioxygen nih.gov |

Coordination Chemistry Aspects Relevant to Catalytic Activity

The coordination environment around the manganese center is crucial for its catalytic activity. In many manganese-catalyzed reactions, the availability of a free coordination site is necessary for the interaction between the metal center and the substrate. acs.org Inhibition of catalytic activity in the presence of strongly coordinating ligands like triphenylphosphine (B44618) (PPh3) suggests an inner-sphere mechanism where the substrate must directly bind to the manganese ion for the reaction to proceed. acs.org

The geometry of the manganese complex can also influence its catalytic performance. For example, in manganese(III) complexes with phenol-pyrazole based ligands, the trinuclear core's structure is influenced by the co-ligand and carboxylate ligand, which in turn can affect catalytic behavior. rsc.org The redox properties of the manganese center, which are modulated by the surrounding ligands, are fundamental to its catalytic function. The ability of manganese to cycle between different oxidation states (e.g., Mn(II), Mn(III), and Mn(IV)) is often at the heart of the catalytic cycle. nih.govnih.gov For instance, in situ spectroelectrochemical studies on manganese frameworks have provided insights into the electronic properties of accessible redox states, which is essential for understanding their catalytic applications. nih.gov

Mechanistic Studies of Catalytic Pathways and Selectivity

Mechanistic studies of reactions catalyzed by manganese complexes reveal diverse pathways, often involving radical intermediates or organometallic species.

In manganese-catalyzed hydrosilylation of alkenes, a radical mechanism is often proposed. acs.org This typically involves the in-situ formation of a manganese-centered radical that reacts with the silane (B1218182) via a Hydrogen Atom Transfer (HAT) process to generate a silicon-centered radical. acs.org This radical then reacts with the alkene, and the resulting carbon-centered radical abstracts a hydrogen atom to yield the final product. acs.org In contrast, catalytic systems that start with Mn(II) precursors may proceed through coordination mechanisms. acs.org

For hydrogenation reactions, the mechanism can involve the formation of a manganese-hydride species. acs.org For example, a putative Mn(III) hydride, HMn(dpm)2, has been suggested as the active species in the hydration of β-substituted linear and cyclic enones. nih.gov Isotope labeling experiments and reaction monitoring by NMR have been used to probe these mechanisms. For instance, deuterium-labeling experiments have shown the incorporation of protons from solvents like methanol (B129727) into the substrate. acs.org ¹H NMR monitoring has helped in identifying key intermediates, such as asymmetrical hydride species, which are proposed to be involved in the catalytic turnover. acs.org

The selectivity of these reactions is often controlled by factors such as reversible alkene isomerization, which can dictate the final stereoselectivity of the process. acs.org The choice of reagents and reaction conditions can also significantly influence the reaction pathway. For example, the oxidation of Mn(II) to Mn(III) can initiate a radical reaction between substrates. acs.org

Table 2: Mechanistic Aspects of Manganese-Catalyzed Reactions

| Reaction Type | Proposed Mechanism | Key Intermediates | Method of Study | Reference |

| Hydrosilylation | Radical Pathway | Mn-centered radical, Si-centered radical | Kinetic Studies | acs.org |

| Hydration of Enones | Hydride Transfer | Mn(III) hydride (HMn(dpm)2) | Mechanistic Proposal | nih.gov |

| Hydrogenation | Inner-sphere Mechanism | Asymmetrical hydride species | ¹H NMR Monitoring, Deuterium Labeling | acs.org |

| Radical Annulation | Radical Cyclization | Radical Intermediates | Product Analysis | nih.gov |

Comparative Studies and Structure Property Relationships Within the Lanthanide Series

Effects of Lanthanide Contraction on Molecular Parameters and Bond Distances

The most dramatic effect of the lanthanide contraction on tris(dipivaloylmethanato)lanthanide complexes is the change in their nuclearity. bohrium.com In the solid state, complexes of the lighter, larger lanthanides (from Lanthanum to Dysprosium) are typically dimeric, forming [Ln(dpm)3]2 molecules with a monoclinic crystal symmetry. bohrium.com In contrast, the smaller, heavier lanthanides (from Terbium to Lutetium) form monomeric Ln(dpm)3 units that crystallize in an orthorhombic system. bohrium.com This structural bifurcation is a direct consequence of the decreasing ionic size of the central metal ion, which increases steric hindrance among the bulky dipivaloylmethanato (dpm) ligands, eventually favoring a less crowded monomeric structure.

This trend is reflected in the volatility of the complexes, which increases from the dimeric [La(dpm)3]2 to the monomeric Yb(dpm)3. bohrium.com The transition from dimer to monomer is not always sharp and can depend on the method of preparation. For instance, Terbium and Dysprosium complexes can be isolated as monoclinic (dimeric) crystals from heptane (B126788) solutions, but form orthorhombic (monomeric) crystals upon sublimation. bohrium.com

The decrease in ionic radius across the series also leads to a predictable shortening of the metal-oxygen (Ln-O) bond lengths. nih.gov In a series of dinuclear lanthanide complexes with a bis-β-diketonate ligand, the Ln-O bond lengths were observed to decrease with the increasing atomic number from Europium to Gadolinium to Terbium. nih.gov For example, the range of Eu-O bond lengths was 2.357–2.438 Å, which contracted to 2.327–2.416 Å for the Tb-O bonds. nih.gov This contraction strengthens the interaction between the metal and the ligand.

Table 1: Effect of Lanthanide Contraction on Properties of β-Diketonate Complexes

| Lanthanide Ion | Ionic Radius (CN=8, Å) | Typical Structure of Ln(dpm)3 | Observed Ln-O Bond Length Range (Å) in a Dinuclear Complex nih.gov |

|---|---|---|---|

| La | 1.160 | Dimeric bohrium.com | N/A |

| Eu | 1.066 | Dimeric bohrium.com | 2.357–2.438 |

| Gd | 1.053 | Dimeric bohrium.com | 2.347–2.425 |

| Tb | 1.040 | Monomeric/Dimeric bohrium.com | 2.327–2.416 |

| Dy | 1.027 | Monomeric/Dimeric bohrium.com | N/A |

| Lu | 0.977 | Monomeric bohrium.com | N/A |

Comparative Analysis with Other β-Diketonate Ligands (e.g., Hexafluoroacetylacetonates) and Lanthanide Complexes

The choice of substituents on the β-diketonate ligand framework significantly influences the properties of the resulting lanthanide complexes. The dipivaloylmethanato ligand, with its bulky tert-butyl groups, stands in contrast to ligands like hexafluoroacetylacetonate (hfac), which features electron-withdrawing trifluoromethyl groups.

Generally, fluorinated β-diketonate ligands like hfac and 2-thenoyltrifluoroacetonate (tta) are employed to enhance the luminescence of lanthanide complexes. researchgate.net The replacement of C-H bonds with C-F bonds reduces non-radiative deactivation pathways, leading to higher quantum yields. However, this fluorination can also affect other properties. For example, heterometallic complexes could be formed using a combination of trifluoro-β-diketonates and dipivaloylmethanates, indicating different coordination behaviors. mdpi.com

While Ln(dpm)3 complexes exhibit a monomer-dimer equilibrium across the lanthanide series, other ligand systems can enforce different structural motifs. For instance, using a bis-β-diketone ligand with an azobenzene (B91143) bridge results in the formation of triple-stranded dinuclear helicates for lanthanides like Eu, Gd, and Tb. nih.govacs.org In these complexes, each lanthanide ion is eight-coordinate. nih.gov This highlights how the ligand architecture can override the simple steric arguments that dictate the dpm complex structures. In other cases, the use of ligands like 1,10-phenanthroline (B135089) can lead to the formation of stable mononuclear complexes such as Ln(thd)3(Phen).

Influence of the Central Metal Ion on Coordination Geometry and Bonding Characteristics

The identity of the central lanthanide ion is the primary determinant of the coordination geometry and bonding in tris(dipivaloylmethanato) complexes. As established, the decreasing ionic radius from La3+ to Lu3+ is directly responsible for the structural shift from dimers to monomers. bohrium.commdpi.com

In the dimeric structure of [La(dpm)3]2, the lanthanum atoms are linked by bridging oxygen atoms from the dpm ligands, resulting in a coordination number greater than six for each metal center. bohrium.com The crystal structure of [La(dpm)3]2 is complex, with the lanthanum atoms each being seven-coordinate. bohrium.com The complex is isostructural with the praseodymium, europium, gadolinium, and terbium analogues. bohrium.com

For the heavier lanthanides, the increased steric crowding around the smaller metal ion prevents dimerization. The resulting monomeric Ln(dpm)3 complexes adopt a coordination geometry that is typically a distorted trigonal prism or a capped trigonal prism, with a six-coordinate metal center. For example, gas-phase electron diffraction studies of tris(dipivaloylmethanato)lutetium(III) revealed a molecule with D3 symmetry, which is consistent with a distorted trigonal antiprismatic coordination of the six oxygen atoms around the lutetium center.

The nature of the Ln-O bond is predominantly ionic, with a smaller covalent contribution. As the lanthanide series is traversed, the increasing nuclear charge and decreasing size of the cation lead to a stronger electrostatic interaction and a slight increase in the covalent character of the bond. This strengthening of the bond is evidenced by the decrease in Ln-O bond distances. nih.govnih.gov

Table 2: Crystallographic Data for [La(dpm)3]2 bohrium.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.4412 |

| b (Å) | 28.0579 |

| c (Å) | 21.9533 |

| β (°) | 105.796 |

| Volume (Å3) | 7373.9 |

Correlation between Gas-Phase and Solid-State Structural Data

Comparing the structures of molecules in the gas phase and the solid state provides insight into the influence of intermolecular forces and crystal packing effects. For lanthanide dipivaloylmethanates, this comparison is particularly revealing.

As mentioned, the heavier lanthanide complexes like Yb(dpm)3 and Lu(dpm)3 are monomeric in the solid state. bohrium.com Gas-phase electron diffraction (GED) studies confirm that these complexes persist as monomers when isolated from crystal packing forces. The gas-phase structure of Lu(dpm)3 shows a D3 symmetry, which is a common, low-energy configuration for monomeric tris-chelate complexes.

The situation for the lighter lanthanides is different. While La(dpm)3 is dimeric in the solid state, its existence as a dimer in the gas phase is less certain and depends on the conditions. The volatility of these complexes is a key property for applications like chemical vapor deposition (CVD), and understanding the gas-phase species is crucial. The observation that the volatility of the Ln(dpm)3 series increases as the structure shifts from dimer to monomer suggests that the energy required to break the dimeric structure contributes to the lower volatility of the lighter lanthanide complexes. bohrium.com

The dual structural nature of the Tb and Dy complexes serves as a direct link between the phases. bohrium.com The formation of dimeric structures from solution suggests that solvent interactions and slow crystallization favor the thermodynamically stable dimer. In contrast, the high-energy sublimation process provides isolated molecules that then pack as monomers, a structure likely more representative of the gas-phase species. This demonstrates that for these borderline cases, the solid-state structure is highly dependent on the method of its formation.

Future Research Directions and Emerging Academic Applications

Development of Novel Precursor Architectures for Tailored Material Properties

The utility of Tris(dipivaloylmethanato)lanthanum as a precursor, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), is well-established for creating thin films of lanthanum-containing materials. researchgate.netresearchgate.netdntb.gov.ua Future research is geared towards designing more sophisticated precursor systems to achieve highly specific material properties.

This compound serves as a key building block in the synthesis of complex oxides. Its thermal properties allow for controlled decomposition in the gas phase during MOCVD processes. kyoto-u.ac.jpaip.org Research has shown that it can be used alongside other metal precursors, such as tris(dipivaloylmethanato)manganese and bis(dipivaloylmethanato)strontium, to fabricate multicomponent materials like lanthanum strontium manganite (LSMO) perovskites. kyoto-u.ac.jpaip.orgresearchgate.net The ability to control the stoichiometry of these complex films by adjusting the flow rates of the individual precursors is a critical area of investigation. kyoto-u.ac.jpaip.org For instance, in the deposition of lanthanum manganite, the final La:Mn atomic ratio can be precisely controlled by managing the relative flow rates of the lanthanum and manganese precursors. aip.org

Future work will likely focus on modifying the ligand architecture of the precursor itself. While the dipivaloylmethanato ligand provides excellent volatility and stability, subtle modifications could fine-tune its decomposition temperature and reactivity. This would allow for lower processing temperatures or better compatibility with other, less stable, co-precursors. The goal is to create a library of lanthanum precursors that can be selected and combined to grow crystalline thin films and nanostructures with tailored electronic, magnetic, and optical properties for next-generation devices.

Table 1: Application of this compound as a Precursor in MOCVD

| Target Material | Co-precursors | Key Findings |

| Lanthanum Manganite (LaMnO₃) | Tris(dipivaloylmethanato)manganese [Mn(DPM)₃] | The atomic composition of the film is controllable by adjusting precursor flow rates. aip.org |

| Strontium-doped Lanthanum Manganite (LSMO) | Tris(dipivaloylmethanato)manganese [Mn(DPM)₃], Bis(dipivaloylmethanato)strontium [Sr(DPM)₂] | Precursors exhibit different decomposition temperatures, requiring careful process control for desired stoichiometry. kyoto-u.ac.jpaip.org |

| Lanthanum Oxide (La₂O₃) | - | The majority of oxygen in the deposited film originates from the precursor's ligands rather than the oxidant gas. researchgate.net |

Exploration of New Catalytic Transformations and Enhanced Efficiency

The catalytic potential of lanthanide complexes, including this compound, is a rapidly expanding field of study. cymitquimica.com The Lewis acidic nature of the lanthanum ion is key to its catalytic activity. mdpi.com Research is moving beyond simple reactions to explore complex, selective organic transformations.

A significant area of interest is the use of lanthanum-based catalysts in hydroboration reactions. mdpi.comresearchgate.net Studies have demonstrated that lanthanum clusters can effectively catalyze the hydroboration of esters and a wide range of primary, secondary, and tertiary amides to form amines, a challenging but valuable transformation in organic synthesis. researchgate.net This method presents a safer alternative to hazardous metal hydrides. researchgate.net

Future research aims to enhance the efficiency and expand the scope of these catalytic systems. This involves designing heterometallic clusters that incorporate lanthanum alongside other metals to create synergistic catalytic effects. mdpi.com For example, heterometallic lanthanide-oxo clusters have been explored for reactions like the cycloaddition of CO₂ and epoxides. mdpi.com The development of catalysts based on this compound for other important reactions, such as polymerizations and C-H activation, is also a promising avenue. The bulky ligands of the complex can be leveraged to control the steric environment around the catalytic center, potentially leading to high levels of selectivity in complex molecule synthesis.

Table 2: Selected Catalytic Applications of Lanthanum Complexes

| Reaction Type | Catalyst System | Substrates | Products |

| Hydroboration | Lanthanum Cluster | Esters, Primary, Secondary, and Tertiary Amides | Alcohols, Amines |

| Cycloaddition | Heterometallic Lanthanide-Oxo Clusters (e.g., Ln₂Zn₂) | Carbon Dioxide (CO₂), Epoxides | Cyclic Carbonates |

| Water Oxidation | Heterometallic Lanthanide-Oxo Clusters (e.g., Ln₃₆Co₁₂) | Water | Oxygen |

Advanced Computational Modeling for Predictive Design of Lanthanide Complexes

Computational chemistry provides powerful tools for understanding and predicting the behavior of lanthanide complexes, accelerating the design of new materials. sparkle.pro.brresearchgate.net The complexity of lanthanide electronic structures, which involves a large number of electrons and significant relativistic effects, presents a computational challenge. acs.org

Density Functional Theory (DFT) has been successfully used to study the molecular and electronic structure of this compound and its analogs. researchgate.netdocumentsdelivered.comresearchgate.netmdpi.com These calculations can accurately predict the geometry of the complex, which typically features a D₃ symmetry. researchgate.netresearchgate.net Gas-phase electron diffraction studies have validated these computational findings. isuct.ruorcid.orgisuct.rudissercat.com

The future of this field lies in the development of more efficient and accurate computational methods for the a priori design of lanthanide complexes with specific functionalities. sparkle.pro.br Semi-empirical methods, such as the Sparkle Model, offer a much faster alternative to ab-initio calculations for predicting the geometry of the coordination polyhedra, with comparable accuracy for many systems. sparkle.pro.bracs.org This allows for high-throughput computational screening of potential ligands to design highly luminescent complexes for materials science applications or specialized complexes for medical imaging. sparkle.pro.br By combining these computational models, researchers can predict not only the structure but also the photophysical properties, such as emission spectra, which is crucial for designing materials for optoelectronic applications. youtube.com

Table 3: Computational Methods for Lanthanide Complex Modeling

| Method | Key Features | Primary Application |

| Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations. researchgate.netdocumentsdelivered.com | Predicting molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net |

| Sparkle Model (Semi-empirical) | Hundreds of times faster than ab-initio methods; optimized for lanthanide coordination geometries. sparkle.pro.br | Rapid geometry optimization for high-throughput screening and computer-aided molecular design. sparkle.pro.bracs.org |

| Ab-initio Methods (e.g., CASSCF) | High accuracy, accounts for electron correlation and relativistic effects. researchgate.netacs.orgyoutube.com | Detailed analysis of electronic states, energy levels, and luminescent properties. researchgate.netyoutube.com |

Integration of this compound in Emerging Nanotechnology and Optoelectronics

This compound and related lanthanide β-diketonate complexes are pivotal in the development of advanced nanomaterials and optoelectronic devices. cymitquimica.combohrium.com Their excellent luminescence properties, characterized by sharp emission lines, make them ideal candidates for various applications. acs.orgresearchgate.net

A major application is in Organic Light-Emitting Diodes (OLEDs). bohrium.comresearchgate.netnih.gov Lanthanide complexes can act as the emissive layer in OLEDs, offering high color purity. acs.orgnih.gov The "antenna effect" of the organic ligands allows for efficient intramolecular energy transfer to the lanthanide ion, enabling the use of both singlet and triplet excitons and leading to potentially 100% internal quantum efficiency. acs.orgnih.gov While much research has focused on luminescent ions like Europium and Terbium, this compound can be used to synthesize host materials or as a component in heterometallic systems to tune the electronic properties of the device.

Beyond OLEDs, these complexes are being explored for other advanced applications. They are used to create luminescent solar concentrators (LSCs), which can enhance the efficiency of solar energy harvesting. researchgate.net Furthermore, this compound is considered a photoelectric material with potential use in the preparation of dye-sensitized solar cells. Its role as a precursor is also critical in nanotechnology for synthesizing nanocrystalline materials, such as manganite perovskites, which exhibit unique size-dependent magnetic and electronic properties. researchgate.net Future research will focus on integrating these lanthanide complexes into novel device architectures, creating hybrid organic-inorganic nanomaterials, and exploring their potential in areas like bio-imaging and sensing.

Q & A

Q. What experimental methods are used to determine the molecular structure of Tris(dipivaloylmethanato)lanthanum?

The molecular structure is typically resolved using gas electron diffraction (GED) and density functional theory (DFT) . GED provides experimental bond distances (e.g., La-O = 2.438 Å) and angles, while DFT optimizes geometries to predict equilibrium structures. These methods confirm D₃ symmetry for the lanthanide coordination polyhedron . For example, GED/DFT comparisons for Nd(dpm)₃ show Nd-O distances of 2.322 Å (experimental) vs. 2.383 Å (theoretical) .

Q. How is this compound utilized in NMR spectroscopy?

The complex acts as a paramagnetic shift reagent in proton NMR to resolve overlapping signals. For instance, Eu(dpm)₃ (a related complex) induces linear chemical shifts in trans-decahydroquinoline, allowing conformational analysis. Binding constants (e.g., 12 L/mol at 31°C) are calculated by plotting induced shifts against reagent concentration . Methodologies involve titrating the shift reagent into the sample and analyzing shift trends .

Q. What synthetic routes are employed for preparing this compound?

Synthesis involves reacting lanthanum salts with dipivaloylmethane (Hdpm) in a 1:3 molar ratio under anhydrous conditions. The reaction is monitored via IR spectroscopy for the disappearance of the β-diketone C=O stretch (~1600 cm⁻¹). Purification is achieved through recrystallization from nonpolar solvents .

Q. How do Ln-O bond distances vary across the lanthanide series in Tris(dipivaloylmethanato) complexes?

Ln-O bond distances decrease linearly with increasing atomic number (Z). For example:

Q. What spectroscopic techniques characterize the electronic structure of this compound?

UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands, while X-ray photoelectron spectroscopy (XPS) confirms oxidation states (e.g., La³⁺). IR spectroscopy tracks β-diketone coordination via shifts in C=O and C-H stretching frequencies .

Advanced Research Questions

Q. How do Ln-O bond rupture enthalpies in this compound complexes compare to cubic sesquioxides (Ln₂O₃)?

Ln-O bond rupture enthalpies in complexes are 5% lower than in Ln₂O₃ (e.g., La-O: ~13 kJ/mol weaker). This is determined via thermodynamic cycle analysis using vaporization enthalpies and mass spectrometry data. Despite shorter bond distances in complexes, weaker bonds arise from reduced ionic character in the Ln-O interaction .

Q. What computational strategies resolve discrepancies between experimental and DFT-derived bond parameters?

Discrepancies (e.g., Nd-O: 2.322 Å GED vs. 2.383 Å DFT) arise from basis set limitations and neglect of relativistic effects. Advanced DFT functionals (e.g., B3LYP with ZORA relativistic corrections) improve accuracy by accounting for spin-orbit coupling, particularly for heavy lanthanides like Yb .

Q. How does this compound interact with biomolecules, and what methodologies study these interactions?

Studies on analogous complexes (e.g., KP772, a La-phenanthroline-thiocyanate complex) use capillary electrophoresis (CE) and ICP-MS to quantify binding to proteins/DNA. Competitive binding assays with EDTA or albumin reveal stability constants (log K ≈ 4–6), critical for evaluating bioactivity .

Q. What role does this compound play in catalytic applications?

The complex serves as a Lewis acid catalyst in organic reactions (e.g., acetal cleavage). Kinetic studies using in situ NMR track reaction progress, while DFT models identify transition states. For example, SnCl₄-assisted hydrolysis of acetals shows rate enhancement via La³⁺ coordination to oxygen lone pairs .

Q. How do steric effects from the dipivaloylmethanato ligand influence coordination geometry?

The bulky tert-butyl groups enforce D₃ symmetry by preventing ligand rearrangement. This is confirmed by comparing experimental twist angles (θ = 19.1° for Nd(dpm)₃) with DFT-optimized geometries. Steric maps generated via molecular dynamics simulations quantify ligand-ligand repulsion .

Q. What methodologies address contradictions in thermodynamic stability trends across lanthanide complexes?

Irregular stability trends (e.g., anomalously high Gd-O bond strength) are analyzed using calorimetry and ligand-field theory . For example, the "gadolinium break" arises from 4f⁷ electron configuration effects, validated by comparing hydration enthalpies and lattice energies .

Q. How is this compound applied in environmental science (e.g., phosphorus sequestration)?

Lanthanum-modified bentonite (LMB) uses La³⁺ to adsorb phosphate via inner-sphere complexation . Adsorption isotherms (Langmuir model) and response surface methodology (RSM) optimize parameters like pH (optimum ~6–7) and adsorbent dosage. XANES spectroscopy confirms La-O-P bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.